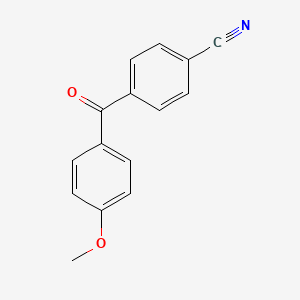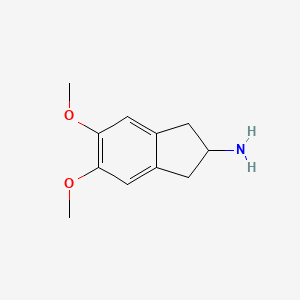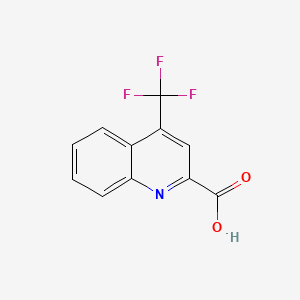
(R)-1-Phenylethylhydroxylamine
Übersicht
Beschreibung
®-1-Phenylethyl hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a phenylethyl moiety
Wissenschaftliche Forschungsanwendungen
®-1-Phenylethyl hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzymatic reactions involving hydroxylamine derivatives.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Safety and Hazards
Zukünftige Richtungen
Electrochemical methods for monitoring hydroxylamine have the advantage of being portable, quick, affordable, simple, sensitive, and selective enough to maintain adequate constraints in contrast with conventional yet laboratory-based quantification methods . This field has potential for future advancements .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-1-Phenylethyl hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of ®-1-Phenylethyl nitro compound using catalytic hydrogenation or metal hydrides can yield ®-1-Phenylethyl hydroxylamine. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of ®-1-Phenylethyl hydroxylamine often employs similar reduction techniques but on a larger scale. The process may involve continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and solvent can vary based on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Phenylethyl hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong nucleophiles like alkoxides or thiolates.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields primary or secondary amines.
Substitution: Results in the formation of various substituted phenylethyl derivatives.
Wirkmechanismus
The mechanism of action of ®-1-Phenylethyl hydroxylamine involves its interaction with molecular targets through its hydroxylamine functional group. This group can participate in redox reactions, acting as either an oxidizing or reducing agent. The compound can also form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Phenylethyl hydroxylamine: The enantiomer of ®-1-Phenylethyl hydroxylamine, with similar chemical properties but different biological activity.
Phenylethylamine: Lacks the hydroxylamine group but shares the phenylethyl structure.
Hydroxylamine: A simpler compound with a hydroxylamine group but without the phenylethyl moiety.
Uniqueness
®-1-Phenylethyl hydroxylamine is unique due to its specific stereochemistry and the presence of both the phenylethyl and hydroxylamine functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[(1R)-1-phenylethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJRFNUPXQLYHX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455667 | |
| Record name | (R)-1-Phenylethyl hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67377-55-3 | |
| Record name | (R)-1-Phenylethyl hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of (R)-(+)-(1-Phenylethyl)hydroxylamine in the synthesis of enantiopure 4-amino-6-fluoro-3-(hydroxymethyl)chromanes?
A1: (R)-(+)-(1-Phenylethyl)hydroxylamine acts as a chiral auxiliary in this synthesis []. It reacts with a derivative of 5-fluorosalicylaldehyde to form a chiral nitrone intermediate. This chirality is then transferred to the final product during the intramolecular nitrone cycloaddition, leading to the formation of enantiopure 4-amino-6-fluoro-3-(hydroxymethyl)chromanes. The choice of (R)-(+)-(1-Phenylethyl)hydroxylamine over its enantiomer determines the absolute configuration of the final product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)









